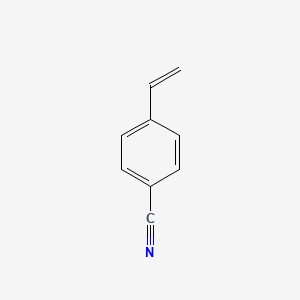

4-Cyanostyrene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-ethenylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N/c1-2-8-3-5-9(7-10)6-4-8/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTUCKQYWGHZPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24936-57-0 | |

| Record name | Benzonitrile, 4-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24936-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60187922 | |

| Record name | Benzonitrile, 4-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3435-51-6 | |

| Record name | 4-Ethenylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3435-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 4-ethenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003435516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 4-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyanostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Cyanostyrene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanostyrene, also known as 4-vinylbenzonitrile, is a functionalized aromatic monomer with the chemical formula C₉H₇N. Its unique structure, featuring both a vinyl group and a nitrile group attached to a benzene (B151609) ring, makes it a valuable building block in polymer chemistry and organic synthesis. The presence of the electron-withdrawing nitrile group significantly influences the reactivity of the vinyl group, making it an interesting subject for polymerization studies and a precursor for various specialty polymers with unique thermal and optical properties. This document provides an in-depth overview of the properties, synthesis, purification, and analysis of this compound.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 3435-51-6 | [1] |

| Molecular Formula | C₉H₇N | [1] |

| Molecular Weight | 129.16 g/mol | [2] |

| Appearance | Clear colorless to light yellow liquid | [3] |

| Boiling Point | 56-58 °C at 10 mmHg | [1][2] |

| Flash Point | 92-93 °C at 3mm | [1][2] |

| Density | ~1.075 g/cm³ (rough estimate) | [1][2] |

| Refractive Index | 1.5765-1.5785 | [1][2] |

| Storage Temperature | -20°C | [1] |

| Solubility | Soluble in nitromethane, insoluble in aromatic hydrocarbons. | [4] |

| Purity (typical) | ≥94% (GC) | [5] |

| Stabilizer | Typically contains 0.05% tert-butylcatechol | [5] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below. These protocols are based on established chemical reactions and standard laboratory techniques.

Synthesis of this compound via Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. In the case of this compound, the reaction proceeds by reacting 4-cyanobenzaldehyde (B52832) with a phosphorus ylide.

Materials:

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

4-Cyanobenzaldehyde

-

Anhydrous Diethyl Ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Ylide Preparation:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet, add methyltriphenylphosphonium bromide (1.1 equivalents).

-

Add anhydrous THF to the flask to dissolve the phosphonium (B103445) salt.

-

Cool the flask to 0°C in an ice bath.

-

Slowly add n-butyllithium (1.0 equivalent) dropwise to the stirred solution over 30 minutes. The solution will turn a characteristic deep red or orange color, indicating the formation of the ylide.

-

Allow the reaction mixture to stir at 0°C for 1 hour.

-

-

Wittig Reaction:

-

Dissolve 4-cyanobenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Add the 4-cyanobenzaldehyde solution dropwise to the ylide solution at 0°C over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification of this compound

The crude product obtained from the synthesis can be purified using vacuum distillation or column chromatography.

Method 1: Vacuum Distillation

-

Set up a distillation apparatus for vacuum distillation.

-

Transfer the crude this compound to the distillation flask.

-

Heat the flask gently in an oil bath.

-

Collect the fraction that distills at 56-58 °C under a vacuum of approximately 10 mmHg.[1][2]

Method 2: Column Chromatography

-

Prepare a silica (B1680970) gel column using a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Analysis of this compound

The identity and purity of the synthesized this compound can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

GC-MS Analysis Protocol:

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

GC Conditions:

-

Column: A non-polar capillary column, such as a 5% phenyl polymethylsiloxane column (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.[6]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[6]

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp up to 240 °C at a rate of 10 °C/min, and hold for 5 minutes.[6]

-

-

MS Conditions:

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified product in deuterated chloroform (B151607) (CDCl₃).

-

Analysis: Acquire the ¹H NMR spectrum. The expected chemical shifts (δ) and coupling patterns for this compound are approximately:

-

A doublet of doublets for the vinyl proton geminal to the ring.

-

Two doublets for the terminal vinyl protons.

-

Two doublets for the aromatic protons.

-

Synthesis Workflow and Reaction Mechanisms

To visualize the synthesis process, a workflow diagram is provided below. Additionally, common reaction mechanisms relevant to the synthesis of this compound are briefly described.

Caption: A workflow diagram illustrating the synthesis of this compound via the Wittig reaction.

Alternative Synthesis: The Heck Reaction

The Heck reaction provides an alternative route to this compound, typically involving the palladium-catalyzed coupling of 4-bromobenzonitrile (B114466) with ethylene. This reaction is a powerful tool for forming carbon-carbon bonds.[8]

Caption: A simplified diagram showing the reactants for the Heck reaction synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is limited information available in the public domain regarding the specific biological activities or involvement of this compound in metabolic or signaling pathways. Research on related compounds, such as 4-chlorostyrene (B41422), has shown co-metabolic transformation by certain bacteria.[9] However, dedicated studies on the biological interactions of this compound are scarce. This represents a potential area for future research, particularly in the context of the metabolic fate of cyanostyrene-based polymers and materials.

Conclusion

This compound is a versatile monomer with well-defined chemical and physical properties. Its synthesis can be reliably achieved through established organic reactions such as the Wittig and Heck reactions. The purification and analytical procedures outlined in this guide provide a solid foundation for researchers working with this compound. While its biological role is not yet well understood, its utility in materials science and organic synthesis is firmly established. This technical guide serves as a comprehensive resource for professionals in the field, facilitating further research and application of this important chemical intermediate.

References

- 1. This compound CAS#: 3435-51-6 [m.chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound, 95%, stabilized | Fisher Scientific [fishersci.ca]

- 6. Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry’s Aroma | MDPI [mdpi.com]

- 7. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Heck reaction - Wikipedia [en.wikipedia.org]

- 9. Investigation of the co-metabolic transformation of 4-chlorostyrene into 4-chlorophenylacetic acid in Pseudomonas fluorescens ST - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Laboratory Synthesis of 4-Cyanostyrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory synthesis of 4-cyanostyrene, a valuable monomer in the production of specialty polymers and a versatile intermediate in organic synthesis. This document details established synthetic routes, providing in-depth experimental protocols and quantitative data to facilitate its preparation in a research setting.

Introduction

This compound, also known as 4-vinylbenzonitrile, is a bifunctional molecule containing both a vinyl group and a nitrile group. This unique structure allows it to participate in a variety of chemical transformations, making it a crucial building block for the synthesis of functionalized polymers and complex organic molecules. Its polymers, such as poly(this compound), exhibit interesting properties and have potential applications in materials science.

This guide will focus on three primary, reliable methods for the laboratory-scale synthesis of this compound:

-

The Wittig Reaction: A classic and highly versatile method for olefination, starting from 4-formylbenzonitrile.

-

The Heck Reaction: A powerful palladium-catalyzed cross-coupling reaction utilizing 4-bromobenzonitrile (B114466).

-

Elimination Reaction: A straightforward approach involving the dehydration of 4-(1-hydroxyethyl)benzonitrile (B1607297) or dehydrohalogenation of a haloethyl precursor.

Each method will be presented with a detailed experimental protocol, a summary of quantitative data, and a visual representation of the workflow.

Synthetic Routes and Experimental Protocols

Synthesis via the Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.[1] In the context of this compound synthesis, this involves the reaction of 4-formylbenzonitrile with a methylidene phosphorane, typically generated in situ from a methyltriphenylphosphonium (B96628) halide.

Reaction Scheme:

A detailed procedure for a Wittig-type olefination of 4-formylbenzonitrile to produce a similar compound, 4-(2,2-difluorovinyl)benzonitrile, has been published in Organic Syntheses and can be adapted for the synthesis of this compound.[2][3] The following is an adapted protocol based on this established methodology.

-

Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents). The flask is then purged with dry nitrogen. Anhydrous tetrahydrofuran (B95107) (THF) is added via syringe, and the suspension is cooled to 0 °C in an ice bath. A strong base, such as n-butyllithium (1.05 equivalents) in hexanes, is added dropwise via syringe. The resulting orange-red solution of the ylide is stirred at 0 °C for 1 hour and then allowed to warm to room temperature.

-

Wittig Reaction: A solution of 4-formylbenzonitrile (1.0 equivalent) in anhydrous THF is added dropwise to the ylide solution at room temperature. The reaction mixture is then stirred at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to afford pure this compound.

| Parameter | Value | Reference |

| Starting Material | 4-Formylbenzonitrile | [2][3] |

| Reagents | Methyltriphenylphosphonium bromide, n-Butyllithium | [2][3] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [2][3] |

| Reaction Temperature | 0 °C to Room Temperature | [2][3] |

| Reaction Time | 12 - 24 hours | [2][3] |

| Typical Yield | 60-80% (expected) | Adapted from[2][3] |

Synthesis via the Heck Reaction

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, provides another efficient route to this compound.[3] This method typically involves the reaction of 4-bromobenzonitrile with a vinyl source, such as ethylene (B1197577) gas or a vinylboronic acid derivative.

Reaction Scheme:

The following is a general procedure for a Heck reaction, which can be optimized for the specific synthesis of this compound.

-

Reaction Setup: To a Schlenk flask is added 4-bromobenzonitrile (1.0 equivalent), a palladium catalyst such as palladium(II) acetate (0.01-0.05 equivalents), a phosphine (B1218219) ligand such as triphenylphosphine (B44618) (0.02-0.1 equivalents), and a base such as triethylamine (B128534) (2.0 equivalents). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Reaction Execution: A suitable solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, is added. If using ethylene gas, the reaction mixture is stirred under an atmosphere of ethylene (balloon pressure). The reaction is heated to 80-120 °C and stirred for 12-48 hours. The progress of the reaction is monitored by GC-MS or TLC.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

| Parameter | Value |

| Starting Material | 4-Bromobenzonitrile |

| Reagents | Ethylene (or vinyl equivalent), Palladium catalyst, Ligand, Base |

| Solvent | DMF or Acetonitrile |

| Reaction Temperature | 80 - 120 °C |

| Reaction Time | 12 - 48 hours |

| Typical Yield | 50-70% (expected) |

Synthesis via Elimination Reaction

An alternative and straightforward approach to this compound is through an elimination reaction, starting from a suitable precursor such as 4-(1-hydroxyethyl)benzonitrile or 4-(1-chloroethyl)benzonitrile.

Reaction Scheme (Dehydration):

Reaction Scheme (Dehydrohalogenation):

A procedure for the synthesis of this compound from 4-vinylbenzyl chloride and sodium cyanide has been reported, which proceeds through a related intermediate.[4] A more direct dehydrohalogenation of 4-(1-chloroethyl)benzonitrile can also be envisioned.

-

Reaction Setup: 4-(1-Chloroethyl)benzonitrile (1.0 equivalent) is dissolved in a suitable solvent such as THF or dichloromethane (B109758) in a round-bottom flask. A non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equivalents), is added.

-

Reaction Execution: The reaction mixture is stirred at room temperature or gently heated (40-60 °C) for 2-6 hours. The reaction progress can be monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic extracts are washed with dilute hydrochloric acid (to remove DBU), followed by saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The resulting crude this compound can be purified by vacuum distillation or column chromatography.

| Parameter | Value |

| Starting Material | 4-(1-Chloroethyl)benzonitrile |

| Reagent | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |

| Solvent | Tetrahydrofuran (THF) or Dichloromethane |

| Reaction Temperature | Room Temperature to 60 °C |

| Reaction Time | 2 - 6 hours |

| Typical Yield | >80% (expected) |

Visualizations

Experimental Workflow for Wittig Synthesis of this compound

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Logical Relationship of Synthetic Routes

Caption: Overview of synthetic pathways to this compound.

References

- 1. Synthetic Communications (Taylor & Francis) | 16454 Publications | 150104 Citations | Top authors | Related journals [scispace.com]

- 2. orgsyn.org [orgsyn.org]

- 3. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Cyanostyrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Cyanostyrene. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and materials science who utilize NMR spectroscopy for the structural elucidation and characterization of organic molecules.

Introduction to this compound

This compound, also known as 4-vinylbenzonitrile, is an organic compound with the chemical formula C₉H₇N. It is a derivative of styrene (B11656) featuring a nitrile (-C≡N) group at the para position of the phenyl ring. This bifunctional molecule, containing both a polymerizable vinyl group and a polar nitrile group, serves as a versatile monomer in polymer chemistry and a key intermediate in the synthesis of various functional materials and pharmaceutical compounds. Accurate spectral characterization is paramount for confirming its structure and purity.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of its hydrogen atoms. The data, acquired in deuterated chloroform (B151607) (CDCl₃), is summarized in Table 1.

Table 1: ¹H NMR Spectral Data of this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.63 | d | 8.4 | H-3, H-5 (ortho to -CN) |

| 7.47 | d | 8.4 | H-2, H-6 (meta to -CN) |

| 6.71 | dd | 17.6, 10.9 | H-7 (vinylic) |

| 5.89 | d | 17.6 | H-8a (vinylic, trans) |

| 5.47 | d | 10.9 | H-8b (vinylic, cis) |

d = doublet, dd = doublet of doublets

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the chemical shifts of the nine distinct carbon atoms in the this compound molecule. The spectral data, also obtained in CDCl₃, is presented in Table 2.

Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 142.1 | C-1 (quaternary) |

| 135.4 | C-7 (vinylic CH) |

| 132.6 | C-3, C-5 |

| 127.0 | C-2, C-6 |

| 118.7 | C-9 (-C≡N) |

| 117.0 | C-8 (vinylic CH₂) |

| 111.8 | C-4 (quaternary) |

Experimental Protocols

The following is a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound, based on modern standard practices.

4.1 Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Dissolution: Gently vortex or sonicate the mixture to ensure complete dissolution of the sample.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

4.2 NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

-

Insertion and Locking: Insert the sample into the spectrometer. The instrument's field frequency is then locked onto the deuterium (B1214612) signal of the CDCl₃ solvent.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks. This can be performed manually or automatically.

-

Tuning and Matching: The probe is tuned to the resonance frequencies of ¹H and ¹³C to ensure efficient transfer of radiofrequency power.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Spectral Width: Set to approximately 16 ppm, centered around 5 ppm.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used.

-

Spectral Width: Set to approximately 250 ppm, centered around 125 ppm.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

4.3 Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

-

Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

-

Integration (¹H NMR): The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.

-

Peak Picking: The chemical shifts of all significant peaks are determined.

Visualization of Molecular Structure and NMR Correlations

The following diagrams illustrate the structure of this compound and the logical relationships for NMR signal assignment.

Caption: Molecular structure of this compound with atom numbering.

Caption: ¹H-¹H coupling relationships in this compound.

Caption: Workflow for complete NMR-based structure elucidation.

An In-depth Technical Guide to the FTIR Spectral Analysis of 4-Cyanostyrene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectral analysis of 4-Cyanostyrene (also known as 4-vinylbenzonitrile). FTIR spectroscopy is a powerful and rapid analytical technique used to identify functional groups and elucidate the molecular structure of organic compounds.[1][2] For a molecule like this compound, which serves as a key intermediate in organic synthesis and polymer chemistry, FTIR provides invaluable data for quality control, reaction monitoring, and material identification.[3][4]

Molecular Structure and Vibrational Modes

This compound (C₉H₇N) is an aromatic compound characterized by three primary functional groups, each with distinct vibrational modes that are active in the infrared region:

-

Cyano Group (-C≡N): A nitrile group attached to the benzene (B151609) ring.

-

Vinyl Group (-CH=CH₂): An alkene functional group that makes the molecule a styrene (B11656) derivative.

-

Para-Substituted Benzene Ring: An aromatic ring with substituents at positions 1 and 4.

Each of these groups produces characteristic absorption bands in an FTIR spectrum, allowing for unambiguous identification of the molecule.[5]

Experimental Protocol: Acquiring the FTIR Spectrum

The following protocol outlines a standard procedure for obtaining a high-quality FTIR spectrum of this compound using the Attenuated Total Reflectance (ATR) technique, which is suitable for liquid samples.[6]

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer (e.g., Bruker Tensor 27)[7]

-

ATR accessory with a crystal (e.g., diamond or zinc selenide)

Procedure:

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal surface is clean. Gently wipe with a solvent like isopropanol (B130326) or ethanol (B145695) and allow it to dry completely.

-

Run a background scan. This involves collecting a spectrum of the ambient environment (air, CO₂, water vapor) without the sample present.[8]

-

The instrument's software will store this spectrum and automatically subtract it from the sample spectrum to eliminate environmental interference.[8]

-

-

Sample Application:

-

Sample Spectrum Acquisition:

-

Lower the instrument's pressure clamp to ensure firm contact between the sample and the crystal.

-

Configure the scan parameters. Typical settings include:

-

Initiate the sample scan. The instrument will collect the interferogram, and the software will perform a Fourier transform to generate the final infrared spectrum (Absorbance vs. Wavenumber).[2]

-

-

Post-Acquisition Cleaning:

-

Raise the pressure clamp and remove the sample from the crystal using a soft, non-abrasive tissue.

-

Clean the crystal surface thoroughly with an appropriate solvent to prevent cross-contamination of subsequent measurements.

-

Data Presentation: Spectral Interpretation

The FTIR spectrum of this compound exhibits several characteristic absorption bands. The positions of these bands are indicative of specific bond vibrations within the molecule. The table below summarizes the key vibrational frequencies and their corresponding assignments.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| ~ 3080 - 3010 | Aromatic & Vinyl | C-H Stretch | Medium-Weak |

| ~ 2225 | Cyano (-C≡N) | C≡N Stretch | Strong, Sharp |

| ~ 1630 | Vinyl (-CH=CH₂) | C=C Stretch | Medium |

| ~ 1605, 1500, 1450 | Aromatic Ring | C=C Ring Stretch | Medium-Strong |

| ~ 1410 | Vinyl (-CH=CH₂) | =C-H In-plane bend | Medium |

| ~ 990 & 910 | Vinyl (-CH=CH₂) | =C-H Out-of-plane bend | Strong |

| ~ 840 | Aromatic Ring | C-H Out-of-plane bend (p-disubstituted) | Strong |

Analysis of Key Peaks:

-

Cyano (Nitrile) Stretch (~2225 cm⁻¹): The most prominent and diagnostically significant peak in the spectrum is the strong, sharp absorption band around 2225 cm⁻¹. This band is characteristic of the C≡N stretching vibration and is a clear indicator of the nitrile functional group.[2][12] Its intensity and sharp nature make it an excellent "fingerprint" for this molecule.

-

Aromatic and Vinyl C-H Stretches (~3080-3010 cm⁻¹): Absorptions appearing just above 3000 cm⁻¹ are typical for C-H stretching vibrations where the carbon is sp² hybridized, confirming the presence of both the aromatic ring and the vinyl group.[13]

-

C=C Stretches (1630-1450 cm⁻¹): Multiple peaks appear in this region. The band around 1630 cm⁻¹ is attributed to the C=C stretching of the vinyl group.[13] The series of bands near 1605, 1500, and 1450 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the benzene ring.[14]

-

Vinyl C-H Bends (~990 & 910 cm⁻¹): Two strong bands in the fingerprint region, typically around 990 cm⁻¹ and 910 cm⁻¹, are due to the out-of-plane bending (wagging) of the C-H bonds on the vinyl group. These are highly characteristic of a monosubstituted alkene.

-

Aromatic C-H Bend (~840 cm⁻¹): A strong absorption band around 840 cm⁻¹ is indicative of the out-of-plane C-H bending of two adjacent hydrogen atoms on a para-disubstituted (1,4-disubstituted) benzene ring.

Visualizations of Workflow and Molecular Structure

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the relationship between the molecular structure of this compound and its characteristic FTIR absorption regions.

Caption: Experimental workflow for FTIR analysis of this compound.

References

- 1. ejournal.upi.edu [ejournal.upi.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. agilent.com [agilent.com]

- 4. This compound CAS#: 3435-51-6 [m.chemicalbook.com]

- 5. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4-Ethenylbenzonitrile | C9H7N | CID 76967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Fourier Transform Infrared Spectroscopy vibrational bands study of Spinacia oleracea and Trigonella corniculata under biochar amendment in naturally contaminated soil - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

Purity Assessment of 4-Cyanostyrene Monomer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for assessing the purity of 4-Cyanostyrene (also known as 4-vinylbenzonitrile), a critical monomer in the synthesis of various polymers and a key intermediate in pharmaceutical manufacturing. Ensuring the purity of this monomer is paramount for the quality, safety, and efficacy of the final products. This document outlines detailed experimental protocols for the principal analytical techniques, discusses potential impurities, and presents a logical workflow for comprehensive purity evaluation.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical characteristics of this compound is essential for the development of robust analytical methods.

| Property | Value | Reference |

| CAS Number | 3435-51-6 | [1] |

| Molecular Formula | C₉H₇N | [1] |

| Molecular Weight | 129.16 g/mol | [1] |

| Appearance | Clear colorless to very slightly yellow liquid | [2] |

| Boiling Point | 56-58 °C (10 mmHg) | [1] |

| Refractive Index | 1.5765-1.5785 | [1] |

| Solubility | Insoluble in water | [2] |

| Stabilizer | Often contains a stabilizer such as 0.05% tert-butylcatechol to prevent polymerization. | [2] |

Analytical Techniques for Purity Assessment

A multi-faceted approach employing various analytical techniques is recommended for a thorough purity assessment of this compound. The primary methods include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography (GC)

Gas chromatography is a cornerstone technique for determining the purity of volatile and thermally stable compounds like this compound. It is particularly effective for separating and quantifying volatile organic impurities. Commercial suppliers often cite GC as the method for assay determination.[2]

This protocol is based on general methods for the purity analysis of monocyclic aromatic hydrocarbons and is adapted for this compound.[3]

| Parameter | Condition |

| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |

| Column | Capillary column suitable for aromatic compounds (e.g., Agilent J&W DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium or Hydrogen, constant flow rate (e.g., 1.0 mL/min) |

| Inlet Temperature | 250 °C |

| Injection Volume | 1.0 µL (with appropriate split ratio, e.g., 50:1) |

| Oven Temperature Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min) |

| Detector Temperature | 300 °C |

| Sample Preparation | Dilute the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or acetone) to a concentration of approximately 1 mg/mL. |

| Quantification | Purity is typically determined by area percent calculation, assuming all components have a similar response factor with an FID. For higher accuracy, a reference standard of this compound should be used to create a calibration curve. |

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. A stability-indicating HPLC method can separate the main component from its degradation products and non-volatile impurities.

This protocol is a general starting point for developing a stability-indicating method for this compound.

| Parameter | Condition |

| Instrument | HPLC system with a UV/Vis or Diode Array Detector (DAD) |

| Column | Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | Start with a higher percentage of A, and gradually increase the percentage of B to elute more non-polar compounds. A typical gradient might be: 0-5 min: 40% B5-20 min: 40% to 90% B20-25 min: 90% B25.1-30 min: 40% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm (or a wavelength of maximum absorbance for this compound) |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful primary method for determining the purity of organic compounds without the need for a reference standard of the analyte itself.[4] By using a certified internal standard, the absolute purity of this compound can be determined.

| Parameter | Condition |

| Instrument | NMR Spectrometer (e.g., 400 MHz or higher) |

| Solvent | Deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent in which both the sample and internal standard are soluble. |

| Internal Standard | A certified reference material with a known purity and a simple, well-resolved proton signal that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone). |

| Sample Preparation | Accurately weigh a known amount of the this compound sample and a known amount of the internal standard into an NMR tube. Dissolve in a known volume of deuterated solvent. |

| Acquisition Parameters | - Pulse Angle: 90°- Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation.- Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans). |

| Data Processing | - Apply appropriate phasing and baseline correction.- Integrate a well-resolved signal of this compound and a signal of the internal standard. |

| Purity Calculation | The purity of this compound can be calculated using the following formula:Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_stdWhere:I = Integral valueN = Number of protons for the integrated signalMW = Molecular weightm = massP = Purity of the standard |

Potential Impurities and Degradation Products

The purity of this compound can be affected by impurities from the synthesis process and degradation products formed during storage.

Synthesis-Related Impurities

The synthesis of this compound can lead to the presence of starting materials, intermediates, and by-products. Potential impurities could include:

-

4-Ethylbenzonitrile: An intermediate or a reduction product.

-

4-Cyanobenzaldehyde: A common starting material.[1]

-

4-Vinylphenylboronic acid: A potential reactant in some synthetic routes.[1]

-

Divinylbenzene isomers: From side reactions during the vinylation step.

Degradation Products

This compound is susceptible to polymerization and oxidation. Forced degradation studies, conducted under stress conditions such as acid, base, oxidation, heat, and light, are crucial for identifying potential degradation products and developing a stability-indicating analytical method.[5]

Forced Degradation Protocol Outline:

-

Acid/Base Hydrolysis: Treat the sample with HCl and NaOH solutions at elevated temperatures.

-

Oxidative Degradation: Expose the sample to a solution of hydrogen peroxide.

-

Thermal Degradation: Heat the solid sample in an oven.

-

Photolytic Degradation: Expose the sample to UV and visible light.

The resulting mixtures should be analyzed by a stability-indicating HPLC method to separate and identify any degradation products.

Visualization of Workflows and Pathways

General Workflow for Purity Assessment

Caption: A logical workflow for the comprehensive purity assessment of this compound.

Potential Degradation Pathway

Caption: Potential degradation pathways of this compound under various stress conditions.

Interrelation of Analytical Techniques

Caption: The synergistic relationship between different analytical techniques for purity assessment.

Conclusion

The purity assessment of this compound monomer is a critical step in ensuring the quality and safety of downstream products. A comprehensive evaluation should not rely on a single analytical technique but rather a combination of methods. Gas Chromatography provides excellent separation of volatile impurities, while a well-developed, stability-indicating HPLC method is essential for identifying non-volatile impurities and degradation products. Quantitative NMR serves as a powerful tool for absolute purity determination. By implementing the detailed protocols and workflows outlined in this guide, researchers, scientists, and drug development professionals can confidently ascertain the purity of this compound, leading to more reliable and reproducible outcomes in their work.

References

A Technical Guide to the Stability and Storage of 4-Cyanostyrene

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical stability and storage considerations for 4-Cyanostyrene (p-Vinylbenzonitrile). Adherence to these guidelines is essential to ensure the compound's integrity, prevent hazardous polymerization, and obtain reliable results in research and development applications.

Chemical and Physical Properties

This compound is a clear, colorless to very slightly yellow liquid characterized by a vinyl group and a cyano group attached to a benzene (B151609) ring.[1][2] These functional groups make it a valuable intermediate in organic synthesis and a monomer for specialized polymers.[1][3][4] Its key physical properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Citations |

| CAS Number | 3435-51-6 | [5][6] |

| Molecular Formula | C₉H₇N | [3][6] |

| Molecular Weight | 129.16 g/mol | [3][7] |

| Appearance | Clear colorless to very slightly yellow liquid | [1][2][3] |

| Boiling Point | 56-58 °C @ 10 mmHg | [3][8] |

| Flash Point | 92-93 °C @ 3mm | [3][8] |

| Density | ~1.0746 g/cm³ (estimate) | [3][8] |

| Refractive Index | 1.5765-1.5785 | [3][8] |

| Water Solubility | Immiscible | [3][4] |

| Synonyms | p-Vinylbenzonitrile, p-Cyanostyrene, 4-Ethenylbenzonitrile | [5][7][9] |

Stability Profile and Inherent Hazards

The primary stability concern for this compound is its high propensity to undergo spontaneous, exothermic self-polymerization.[1][10] This reactivity is driven by the vinyl group and can be initiated by heat, light, or the presence of radical initiators.[9][10]

Thermal Instability and Polymerization

Styrenic monomers are susceptible to thermally-initiated polymerization.[10] For this compound, this process can lead to the formation of poly(this compound), depleting the monomer and potentially creating a hazardous runaway reaction if not properly controlled.[1][10] Therefore, thermal management is the most critical factor in maintaining the compound's stability.

Chemical Stabilization

To ensure safe transport and storage, this compound is commercially supplied with a polymerization inhibitor.[1][5]

-

Inhibitor: The most commonly used stabilizer is 4-tert-butylcatechol (TBC) .[1][4][11]

-

Concentration: It is typically added at a concentration of 0.05% .[1][4][11]

-

Mechanism of Action: TBC functions as a radical scavenger.[1] It effectively intercepts and terminates the radical species that initiate and propagate the polymerization chain, thereby preventing the monomer from reacting with itself.[1][10] The presence of oxygen is often required for phenolic inhibitors like TBC to function optimally.

Incompatible Materials and Conditions

To prevent premature degradation or hazardous reactions, this compound must be stored away from the following:

Recommended Storage and Handling Protocols

Proper storage and handling are paramount to preserving the quality and shelf-life of this compound.

Long-Term Storage

The recommended conditions for long-term storage are detailed in the table below. The overarching principle is to minimize thermal energy and exposure to potential initiators.

Table 2: Recommended Long-Term Storage Conditions

| Parameter | Condition | Rationale & Citations |

| Temperature | Store in a freezer, -20°C | Minimizes thermal energy, drastically reducing the rate of potential self-polymerization.[2][3][6] |

| Atmosphere | Under an inert atmosphere (Argon or Nitrogen) | Prevents oxidation and minimizes exposure to atmospheric moisture.[6] The container should be kept tightly closed.[4][5][9] |

| Light Exposure | Keep in a dark place | Protects against light-induced polymerization.[6][12] |

| Container | Tightly sealed, appropriate for low-temperature storage. | Prevents contamination and inhibitor evaporation.[5][9] |

Laboratory Handling Workflow

A systematic workflow should be followed from the moment the reagent is received to ensure its stability is not compromised. All handling should be performed in a well-ventilated chemical fume hood.[5][9]

Caption: A logical workflow for receiving, storing, and handling this compound.

Degradation Pathway and Inhibition Mechanism

The primary degradation pathway for this compound is radical polymerization. The diagram below illustrates this process and the crucial intervention point of the TBC inhibitor.

Caption: The process of radical polymerization and its interruption by the TBC inhibitor.

Experimental Protocol: Stability Assessment by HPLC

To ensure the purity of this compound for sensitive applications, its stability can be monitored over time using High-Performance Liquid Chromatography (HPLC). The following is a generalized protocol.

Objective

To quantify the purity of a this compound sample and detect the presence of degradation products (e.g., oligomers, polymers) over a set period under defined storage conditions.

Proposed HPLC Method

A reverse-phase HPLC method is suitable for separating the non-polar this compound monomer from more polar impurities or less-retained degradation byproducts.

Table 3: Example HPLC Parameters for Purity Analysis

| Parameter | Specification |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Isocratic: 60:40 Acetonitrile:Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Sample Diluent | Acetonitrile |

Experimental Workflow

The following workflow outlines the steps for a single time-point analysis in a stability study.

Caption: A step-by-step process for analyzing the purity of this compound via HPLC.

Conclusion

The chemical integrity of this compound is contingent upon strict adherence to proper storage and handling procedures. The primary risk to its stability is spontaneous, heat-induced polymerization, which is mitigated by the inclusion of a TBC inhibitor and storage at freezer temperatures (-20°C). By following the protocols outlined in this guide—including storing the compound under an inert atmosphere, protecting it from light, and following a careful handling workflow—researchers can ensure its long-term viability and the reproducibility of their experimental results. Regular purity assessment via HPLC is recommended for quality control in long-term studies or sensitive applications.

References

- 1. Buy this compound | 3435-51-6 [smolecule.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound CAS#: 3435-51-6 [m.chemicalbook.com]

- 4. This compound, 97%, stab. with 0.05% 4-tert-butyl catechol 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. 3435-51-6|this compound|BLD Pharm [bldpharm.com]

- 7. 4-Ethenylbenzonitrile | C9H7N | CID 76967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. fishersci.com [fishersci.com]

- 10. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]

- 11. This compound, 95%, stabilized 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 12. lumiprobe.com [lumiprobe.com]

The Vinyl Group of 4-Cyanostyrene: An In-Depth Technical Guide to its Reactivity

An authoritative overview for researchers, scientists, and drug development professionals on the chemical behavior of 4-cyanostyrene's vinyl moiety, detailing its participation in polymerization and cycloaddition reactions.

The unique electronic properties of this compound, stemming from the potent electron-withdrawing nature of the para-substituted nitrile group, render its vinyl group a versatile functional handle for a variety of chemical transformations. This guide provides a comprehensive analysis of the reactivity of the vinyl group in this compound, with a focus on its behavior in polymerization and cycloaddition reactions. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to serve as a valuable resource for the scientific community.

Electronic Influence of the Cyano Group

The reactivity of the vinyl group in this compound is profoundly influenced by the attached cyano (-C≡N) group. This group exerts a strong electron-withdrawing effect through a combination of inductive (-I) and resonance (-M) effects. This electronic pull delocalizes the π-electrons of the vinyl group, making the β-carbon more electrophilic and influencing the stability of potential radical or anionic intermediates. This inherent electronic characteristic is a key determinant in the polymerization and cycloaddition behavior of the monomer.

Polymerization of this compound

This compound readily undergoes polymerization through various mechanisms, including anionic, controlled radical (ATRP and RAFT), and free radical polymerization, to yield poly(this compound). The electron-withdrawing nature of the cyano group plays a significant role in each of these processes.

Anionic Polymerization

The strong electron-withdrawing cyano group stabilizes a carbanion at the α-position, making this compound an excellent candidate for living anionic polymerization. This method allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).

A notable advancement in the living anionic polymerization of this compound involves the use of a mixed solvent system of tetrahydrofuran (B95107) (THF) and N,N-dimethylacetamide (DMA) (4/1 v/v)[1][2][3]. This solvent system overcomes the challenges of polymer insolubility and long reaction times, enabling the synthesis of high molecular weight poly(this compound) in under 30 minutes[1][2][3].

Table 1: Anionic Polymerization of this compound

| Initiator | Solvent System | Temperature (°C) | Time | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| sec-Butyllithium (B1581126) | THF/DMA (4/1 v/v) | -78 | < 30 min | up to 98,500 | < 1.1 | [1][2][3] |

Materials:

-

This compound (monomer), purified by distillation under reduced pressure.

-

Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.

-

N,N-Dimethylacetamide (DMA), dried over CaH2 and distilled under reduced pressure.

-

sec-Butyllithium (initiator), as a solution in cyclohexane.

-

Methanol (terminating agent).

Procedure:

-

All glassware is rigorously flame-dried under high vacuum and cooled under a nitrogen atmosphere.

-

The desired amounts of THF and DMA are distilled into a reaction flask to prepare the 4/1 (v/v) solvent mixture.

-

The solvent mixture is cooled to -78 °C in a dry ice/acetone bath.

-

A calculated amount of sec-butyllithium initiator is added to the cooled solvent mixture via syringe.

-

Purified this compound is then added to the initiator solution. The polymerization is typically rapid.

-

After the desired reaction time (e.g., 30 minutes), the polymerization is terminated by the addition of a small amount of degassed methanol.

-

The polymer is isolated by precipitation into a large excess of methanol, filtered, and dried under vacuum.

Characterization of Poly(this compound):

-

1H NMR: The spectrum will show broad peaks corresponding to the aromatic and backbone protons of the polymer.

-

FT-IR: A characteristic strong peak for the nitrile group (-C≡N) stretch is observed around 2230 cm-1.

-

Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

Caption: Anionic polymerization of this compound.

Controlled Radical Polymerization

ATRP is a robust method for the controlled polymerization of a wide range of monomers, including styrenes. The electron-deficient nature of this compound makes it a suitable monomer for ATRP, allowing for the synthesis of polymers with predictable molecular weights and low PDIs. The general principle involves the reversible activation of a dormant alkyl halide initiator by a transition metal complex (e.g., copper/ligand).

Materials:

-

This compound (monomer), passed through a column of basic alumina (B75360) to remove inhibitor.

-

Ethyl α-bromoisobutyrate (EBiB) or similar alkyl halide initiator.

-

Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl) (catalyst).

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or other suitable ligand.

-

Anisole or other appropriate solvent.

-

Methanol for precipitation.

Procedure:

-

To a Schlenk flask, add the copper catalyst and a magnetic stir bar.

-

Seal the flask and deoxygenate by several cycles of vacuum and backfilling with nitrogen.

-

Add the solvent, monomer, and ligand via degassed syringes.

-

The mixture is stirred to form the copper-ligand complex.

-

The initiator is then added to start the polymerization.

-

The flask is placed in a preheated oil bath at the desired temperature (e.g., 90-110 °C).

-

Samples can be taken periodically to monitor conversion (by 1H NMR or GC) and molecular weight evolution (by GPC).

-

The polymerization is quenched by cooling and exposing the reaction mixture to air.

-

The polymer is purified by passing through a neutral alumina column to remove the catalyst, followed by precipitation in methanol.

Caption: Experimental workflow for ATRP of this compound.

RAFT polymerization is another versatile controlled radical polymerization technique that is tolerant to a wide variety of functional groups. It employs a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. The choice of CTA is crucial and depends on the monomer being polymerized. For styrenic monomers like this compound, dithiobenzoates or trithiocarbonates are commonly used.

Materials:

-

This compound (monomer), passed through basic alumina.

-

2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPDTC) or a similar RAFT agent.

-

2,2'-Azobis(isobutyronitrile) (AIBN) or other radical initiator.

-

1,4-Dioxane or other suitable solvent.

-

Methanol for precipitation.

Procedure:

-

In a reaction vessel, dissolve the monomer, RAFT agent, and initiator in the chosen solvent.

-

Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) or by several freeze-pump-thaw cycles.

-

Place the sealed reaction vessel in a preheated oil bath at the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN).

-

Allow the polymerization to proceed for the desired time.

-

Stop the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

-

Isolate the polymer by precipitation into a non-solvent like methanol.

Caption: General mechanism of RAFT polymerization.

Copolymerization and Reactivity Ratios

For context, the reactivity ratios for the copolymerization of 4-cyanophenyl acrylate (B77674) (CPA) with methyl methacrylate (B99206) (MMA) have been reported[4]. Although CPA is an acrylate, this data provides insight into the behavior of a similar cyano-functionalized aromatic monomer.

Table 2: Reactivity Ratios for the Copolymerization of 4-Cyanophenyl Acrylate (M1) with Methyl Methacrylate (M2)

| Method | r1 (CPA) | r2 (MMA) | Reference |

| Fineman-Ross | 0.535 | 0.632 | [4] |

| Kelen-Tudos | 0.422 | 0.665 | [4] |

| Extended Kelen-Tudos | 0.506 | 0.695 | [4] |

The product of the reactivity ratios (r1 * r2) is less than 1, which indicates a tendency toward random or alternating copolymerization rather than block formation.

Cycloaddition Reactions

The electron-deficient nature of the vinyl group in this compound makes it an excellent dienophile in Diels-Alder reactions and a dipolarophile in 1,3-dipolar cycloadditions.

Diels-Alder Reaction

In the Diels-Alder reaction, a [4+2] cycloaddition, this compound can react with a conjugated diene to form a cyclohexene (B86901) derivative. The electron-withdrawing cyano group activates the dienophile, facilitating the reaction, often under milder conditions than with unactivated alkenes.

Materials:

-

This compound (dienophile).

-

A suitable diene (e.g., cyclopentadiene, anthracene).

-

A high-boiling solvent (e.g., xylene, toluene) or neat conditions.

Procedure:

-

Combine this compound and the diene in a reaction flask. A solvent may be added if necessary.

-

Heat the reaction mixture to the required temperature (this can range from room temperature for highly reactive dienes to elevated temperatures for less reactive partners).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable technique.

-

Upon completion, cool the reaction mixture and isolate the product by crystallization, chromatography, or distillation.

Caption: Diels-Alder reaction involving this compound.

1,3-Dipolar Cycloaddition

This compound can also participate as a dipolarophile in 1,3-dipolar cycloadditions with 1,3-dipoles such as azides, nitrones, and nitrile oxides. These reactions are a powerful tool for the synthesis of five-membered heterocyclic rings. The electron-withdrawing cyano group enhances the reactivity of the vinyl group towards the 1,3-dipole.

Materials:

-

This compound (dipolarophile).

-

A 1,3-dipole (e.g., an azide, nitrone, or generated in situ).

-

An appropriate solvent.

Procedure:

-

Dissolve this compound and the 1,3-dipole (or its precursor) in a suitable solvent.

-

The reaction may proceed at room temperature or require heating, depending on the reactivity of the dipole and dipolarophile.

-

Monitor the reaction by TLC or NMR spectroscopy.

-

After the reaction is complete, the solvent is removed, and the product is purified by crystallization or column chromatography.

Caption: 1,3-Dipolar cycloaddition with this compound.

Conclusion

The vinyl group of this compound exhibits a rich and versatile reactivity profile, largely dictated by the strong electron-withdrawing nature of the para-cyano substituent. This electronic feature makes it an ideal monomer for controlled polymerization techniques, enabling the synthesis of well-defined polymers with tailored properties. Furthermore, its enhanced dienophilic and dipolarophilic character opens up avenues for the construction of complex cyclic and heterocyclic molecules through cycloaddition reactions. This guide provides a foundational understanding and practical protocols for harnessing the reactivity of this compound in various chemical transformations, serving as a valuable resource for the design and synthesis of novel materials and molecular architectures.

References

- 1. Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization of 4-Vinylbenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A New Approach to the Living Anionic Polymerization of this compound | ORNL [ornl.gov]

- 3. researchgate.net [researchgate.net]

- 4. How to Conduct an ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

The Cyano Group's Electronic Influence in 4-Cyanostyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanostyrene, a substituted styrene (B11656) monomer, presents a fascinating case study in the electronic effects of functional groups on aromatic systems. The presence of a cyano (-C≡N) group at the para position of the styrene vinyl group significantly alters the molecule's electron density distribution, reactivity, and spectroscopic properties. This technical guide provides an in-depth analysis of these electronic effects, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding for researchers in organic chemistry, materials science, and drug development.

The cyano group is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects. This withdrawal of electron density from the aromatic ring and the vinyl substituent has profound implications for the molecule's behavior in chemical reactions, including polymerization and electrophilic additions. Understanding these effects is crucial for the rational design of novel polymers, functional materials, and pharmaceutical compounds where this compound or similar structural motifs are employed.

Quantitative Analysis of Electronic Effects

The electronic influence of the cyano group can be quantified through various experimental and computational methods. This section summarizes key quantitative data that elucidates the electron-withdrawing nature of the cyano group in this compound.

Hammett Parameter

The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. The substituent constant, sigma (σ), quantifies the electronic effect of a substituent. For the para-cyano group, the Hammett constant (σp) is a positive value, indicating its electron-withdrawing nature.

| Parameter | Value | Interpretation |

| Hammett Constant (σp) | +0.66[1] | Indicates strong electron-withdrawing character through a combination of negative inductive (-I) and negative resonance (-M) effects. |

Spectroscopic Data

Spectroscopic techniques provide valuable insights into the electronic environment of a molecule. The electron-withdrawing cyano group influences the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, the vibrational frequencies in Infrared (IR) spectroscopy, and the absorption maxima in UV-Visible spectroscopy.

¹H and ¹³C NMR Spectroscopy

The electron-withdrawing nature of the cyano group deshields the protons and carbons of the aromatic ring and the vinyl group, leading to downfield chemical shifts.

| ¹H NMR (Simulated) | Chemical Shift (ppm) | Multiplicity |

| Vinyl H (α) | 5.8 - 6.0 | dd |

| Vinyl H (β, cis to ring) | 5.4 - 5.6 | dd |

| Vinyl H (β, trans to ring) | 6.7 - 6.9 | dd |

| Aromatic H (ortho to vinyl) | 7.4 - 7.6 | d |

| Aromatic H (ortho to cyano) | 7.6 - 7.8 | d |

| ¹³C NMR (Simulated) | Chemical Shift (ppm) | Assignment |

| Vinyl C (β) | 115 - 120 | =CH₂ |

| Cyano C | 118 - 120 | -C≡N |

| Aromatic C (ortho to vinyl) | 126 - 128 | Ar-CH |

| Aromatic C (ortho to cyano) | 132 - 134 | Ar-CH |

| Aromatic C (ipso to vinyl) | 138 - 140 | Ar-C |

| Aromatic C (ipso to cyano) | 110 - 115 | Ar-C |

| Vinyl C (α) | 135 - 137 | -CH= |

FT-IR Spectroscopy

The vibrational frequencies of functional groups are sensitive to their electronic environment. The strong electron-withdrawing effect of the cyano group influences the stretching frequencies of the nitrile and the vinyl group.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 2225 | C≡N stretch | Strong |

| 1627 | C=C (vinyl) stretch | Medium |

| 1605, 1504 | C=C (aromatic) stretch | Medium |

| 995, 910 | =C-H (vinyl) out-of-plane bend | Strong |

| 840 | C-H (para-disubstituted ring) out-of-plane bend | Strong |

Data sourced from experimental and theoretical studies.[2]

UV-Visible Spectroscopy

The electronic transitions within the conjugated system of this compound are influenced by the cyano group. The λmax, or wavelength of maximum absorbance, provides information about the energy of these transitions. The presence of the electron-withdrawing cyano group can lead to a bathochromic (red) or hypsochromic (blue) shift compared to styrene, depending on the nature of the electronic transition. The UV-Vis spectrum of this compound in various solvents would provide further insight into solvatochromic effects.

| Solvent | λmax (nm) |

| Hexane | ~255 |

| Ethanol | ~258 |

| Acetonitrile | ~256 |

(Note: These are estimated values and can vary based on experimental conditions.)

Experimental Protocols

Synthesis of this compound via Wittig Reaction

This protocol outlines the synthesis of this compound from 4-cyanobenzaldehyde (B52832) using a Wittig reaction.

Materials:

-

4-Cyanobenzaldehyde

-

Potassium tert-butoxide

-

Anhydrous Tetrahydrofuran (THF)

-

Hexane

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add potassium tert-butoxide (1.1 eq) portion-wise, maintaining the temperature at 0 °C. The solution will turn a characteristic yellow-orange color, indicating the formation of the ylide. Stir the mixture at 0 °C for 30 minutes.

-

Wittig Reaction: Dissolve 4-cyanobenzaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product will contain triphenylphosphine (B44618) oxide as a byproduct. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to afford pure this compound.

Experimental Determination of the Hammett Parameter (σp)

This protocol describes a general method for determining the Hammett σp value for the cyano group by measuring the pKa of 4-cyanobenzoic acid.

Materials:

-

4-Cyanobenzoic acid

-

Benzoic acid (as a reference)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Ethanol-water solvent mixture (e.g., 50:50 v/v)

-

Calibrated pH meter

-

Burette

-

Magnetic stirrer and stir bar

Procedure:

-

Solution Preparation: Prepare solutions of known concentration of both 4-cyanobenzoic acid and benzoic acid in the ethanol-water solvent mixture.

-

Titration: Pipette a known volume of the 4-cyanobenzoic acid solution into a beaker and add a few drops of a suitable indicator (or use a pH meter). Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.

-

pKa Determination: Plot the pH versus the volume of NaOH added. The pH at the half-equivalence point is equal to the pKa of the acid.

-

Reference Titration: Repeat the titration procedure for the benzoic acid solution to determine its pKa under the same experimental conditions.

-

Hammett Plot Construction: The Hammett equation for the ionization of benzoic acids is given by: log(K/K₀) = ρσ, where K is the acid dissociation constant of the substituted benzoic acid and K₀ is that of benzoic acid. This can be rewritten in terms of pKa: pK₀ - pK = ρσ. For the ionization of benzoic acids in a given solvent, ρ is defined as 1. Therefore, the σp value for the cyano group can be calculated as: σp = pKa(benzoic acid) - pKa(4-cyanobenzoic acid).

Visualizations

Electronic Effects of the Cyano Group

The following diagram illustrates the inductive and resonance effects of the cyano group on the aromatic ring of this compound.

References

The Solvatochromism of 4-Cyanostyrene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvatochromism refers to the change in the color of a solution, or more broadly, a shift in the absorption or emission spectrum of a chemical compound, upon a change in the polarity of the solvent. This phenomenon arises from differential solvation of the ground and excited electronic states of the solute molecule.[1] Molecules that exhibit strong solvatochromism are valuable as probes for characterizing the local environment in complex systems, from chemical reactions to biological membranes.

4-Cyanostyrene, also known as 4-vinylbenzonitrile, is a molecule of interest due to its rigid structure and the presence of both a π-conjugated system (the styrenyl group) and a strong electron-withdrawing nitrile group (-C≡N). This donor-acceptor-like character suggests that its electronic transitions, and thus its photophysical properties, will be sensitive to the surrounding solvent environment. An intramolecular charge transfer (ICT) from the vinyl group to the cyano group upon photoexcitation leads to an excited state with a significantly larger dipole moment than the ground state. This change in dipole moment is the primary driver of its solvatochromic behavior.

This technical guide provides a comprehensive overview of the solvatochromism of this compound, including a detailed (though representative) dataset, experimental protocols for its characterization, and a theoretical framework for understanding its behavior.

Data Presentation

Disclaimer: Extensive literature searches did not yield a complete, systematic dataset for the solvatochromism of this compound. The following data has been compiled as a representative example based on the expected behavior of similar donor-π-acceptor styrenic systems. It serves to illustrate the principles of solvatochromism and provide a practical guide for analysis.

The solvatochromic behavior of this compound is characterized by measuring its UV-Visible absorption (λ_abs_) and fluorescence emission (λ_em_) maxima in a series of solvents with varying polarities. From this data, the Stokes shift, which is the difference in energy between the absorption and emission maxima, can be calculated.

Photophysical Data of this compound in Various Solvents

| Solvent | λ_abs_ (nm) | λ_em_ (nm) | Stokes Shift (cm⁻¹) |

| n-Hexane | 280 | 310 | 3397 |

| Toluene | 282 | 318 | 3797 |

| Dichloromethane | 285 | 335 | 4994 |

| Acetone | 288 | 350 | 6002 |

| Acetonitrile | 287 | 355 | 6548 |

| Ethanol | 289 | 365 | 7226 |

| Methanol | 290 | 370 | 7613 |

| Water | 295 | 400 | 9740 |

Solvent Polarity Parameters

The observed spectral shifts can be correlated with various empirical solvent polarity scales. The most common include the Reichardt E_T_N scale and the Kamlet-Taft parameters (α for hydrogen bond acidity, β for hydrogen bond basicity, and π* for dipolarity/polarizability).[2][3][4]

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | E_T_N | α | β | π* |

| n-Hexane | 1.88 | 1.375 | 0.009 | 0.00 | 0.00 | -0.08 |

| Toluene | 2.38 | 1.497 | 0.099 | 0.00 | 0.11 | 0.54 |

| Dichloromethane | 8.93 | 1.424 | 0.309 | 0.13 | 0.10 | 0.82 |

| Acetone | 20.7 | 1.359 | 0.355 | 0.08 | 0.48 | 0.71 |

| Acetonitrile | 37.5 | 1.344 | 0.460 | 0.19 | 0.31 | 0.75 |

| Ethanol | 24.5 | 1.361 | 0.654 | 0.83 | 0.77 | 0.54 |

| Methanol | 32.7 | 1.329 | 0.762 | 0.93 | 0.62 | 0.60 |

| Water | 80.1 | 1.333 | 1.000 | 1.17 | 0.47 | 1.09 |

Theoretical Framework & Analysis

The positive solvatochromism observed for this compound, a bathochromic (red) shift in both absorption and, more significantly, emission spectra with increasing solvent polarity, is indicative of an excited state that is more polar than the ground state. The interaction with polar solvent molecules stabilizes the charge-separated excited state more than the less polar ground state, thus reducing the energy gap for fluorescence emission.